(all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

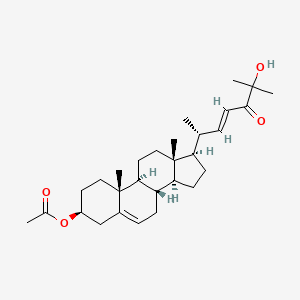

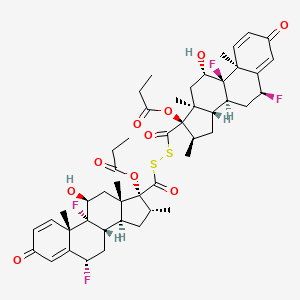

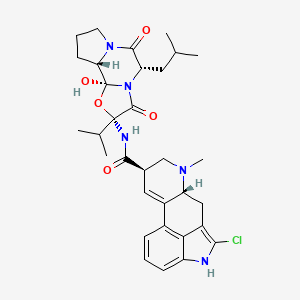

(All-cis)-8,11,14,17-Eicosatetraenoic acid N-hydroxysuccinimidyl ester (ETE-NHS) is a novel lipid-based reagent that is increasingly being used in scientific research. ETE-NHS is a derivative of the naturally occurring polyunsaturated fatty acid (PUFA) eicosatetraenoic acid (ETA) that is synthesized by incorporating an N-hydroxysuccinimidyl ester (NHS) group. This reagent has a wide range of applications in the fields of biochemistry, biotechnology, and medicine due to its ability to selectively modify proteins, lipids, and carbohydrates.

Scientific Research Applications

(all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester has a wide range of applications in scientific research, particularly in the fields of biochemistry and biotechnology. It can be used as a reagent for the selective modification of proteins, lipids, and carbohydrates. For example, it can be used to modify proteins or peptides by forming covalent bonds between the NHS group and primary amines on the protein or peptide. It can also be used to modify lipids, such as phospholipids, by forming covalent bonds between the NHS group and the phosphate group of the lipid. In addition, (all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester can be used to modify carbohydrates, such as glycans and glycoproteins, by forming covalent bonds between the NHS group and the hydroxyl groups of the carbohydrate.

Mechanism of Action

The mechanism of action of (all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester is based on its ability to form covalent bonds with primary amines, phosphate groups, and hydroxyl groups. The NHS group can react with the primary amines on proteins or peptides to form an amide bond. Similarly, the NHS group can react with the phosphate groups on lipids to form an ester bond. Finally, the NHS group can react with the hydroxyl groups on carbohydrates to form an ether bond.

Biochemical and Physiological Effects

The biochemical and physiological effects of (all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester depend on the type of molecule that is being modified. For example, when used to modify proteins or peptides, (all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester can alter the structure and function of the protein or peptide. This can lead to changes in the activity of the protein or peptide, which in turn can lead to changes in cellular processes. When used to modify lipids, (all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester can alter the properties of the lipid, such as its solubility, which can have an effect on the structure and function of the membrane in which the lipid is located. Finally, when used to modify carbohydrates, (all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester can alter the structure and function of the carbohydrate, which can lead to changes in the activity of the carbohydrate.

Advantages and Limitations for Lab Experiments

One of the advantages of using (all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester in lab experiments is that it is a relatively simple and efficient reagent for the selective modification of proteins, lipids, and carbohydrates. In addition, it is relatively inexpensive and can be stored at room temperature. However, one of the limitations of using (all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester is that it can be toxic to cells if used in high concentrations. Therefore, it is important to use the reagent in low concentrations and to use the appropriate safety precautions when handling it.

Future Directions

(all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester is an increasingly popular reagent for scientific research. As such, there are many potential future directions for research involving this reagent. For example, further research could be done to investigate the mechanisms of action of (all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester and to develop new methods for its synthesis and purification. In addition, further research could be done to investigate the effects of (all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester on proteins, lipids, and carbohydrates and to develop new methods for its use in lab experiments. Finally, further research could be done to investigate the potential therapeutic applications of (all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester, such as its use as a drug delivery system or as a therapeutic agent.

Synthesis Methods

(all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester is synthesized by attaching an NHS group to the carboxylic acid group of ETA. This is typically done by reacting ETA with an NHS ester in an aqueous solution in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is typically carried out at room temperature and the product can be purified by column chromatography.

properties

| { "Design of the Synthesis Pathway": "The synthesis of (all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester can be achieved through the reaction of (all-cis)-8,11,14,17-Eicosatetraenoic Acid with N-Hydroxysuccinimide and N,N'-Dicyclohexylcarbodiimide in anhydrous dichloromethane.", "Starting Materials": [ "(all-cis)-8,11,14,17-Eicosatetraenoic Acid", "N-Hydroxysuccinimide", "N,N'-Dicyclohexylcarbodiimide", "Anhydrous Dichloromethane" ], "Reaction": [ "To a solution of (all-cis)-8,11,14,17-Eicosatetraenoic Acid (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0°C, N-Hydroxysuccinimide (1.1 mmol) and N,N'-Dicyclohexylcarbodiimide (1.1 mmol) are added.", "The reaction mixture is stirred at 0°C for 2 hours and then at room temperature for an additional 12 hours.", "The reaction is quenched with water and then extracted with dichloromethane.", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The crude product is purified by flash chromatography using hexane/ethyl acetate as the eluent to afford (all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester as a yellow oil." ] } | |

CAS RN |

1798416-88-2 |

Molecular Formula |

C24H35NO4 |

Molecular Weight |

401.547 |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate |

InChI |

InChI=1S/C24H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h3-4,6-7,9-10,12-13H,2,5,8,11,14-21H2,1H3/b4-3-,7-6-,10-9-,13-12- |

InChI Key |

ZNCPWTOTRSZCDS-LTKCOYKYSA-N |

SMILES |

CCC=CCC=CCC=CCC=CCCCCCCC(=O)ON1C(=O)CCC1=O |

synonyms |

(8Z,11Z,14Z,17Z)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimide Ester; Bishomostearidonic Acid N-Hydroxysuccinimide Ester; 8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimide Ester; (all-Z)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimi |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide](/img/structure/B566175.png)

![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester](/img/structure/B566176.png)